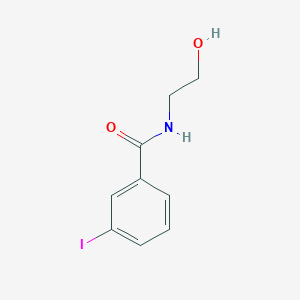

N-(2-hydroxyethyl)-3-iodobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)-3-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-8-3-1-2-7(6-8)9(13)11-4-5-12/h1-3,6,12H,4-5H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBQLENACRCFAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Radiochemistry of N 2 Hydroxyethyl 3 Iodobenzamide

Established and Emerging Synthetic Routes to N-(2-hydroxyethyl)-3-iodobenzamide

The creation of this compound can be approached through several synthetic strategies, each with its own set of advantages and considerations. These methods primarily involve either the direct introduction of iodine onto a pre-formed benzamide (B126) scaffold or the construction of the benzamide from an iodinated precursor.

Direct Iodination Strategies

Direct iodination involves the introduction of an iodine atom onto the aromatic ring of a benzamide precursor. This is typically achieved through electrophilic aromatic substitution.

One common approach is the ortho-iodination of benzamides using iridium catalysis. nih.govacs.org This method allows for the selective introduction of iodine at the position adjacent to the amide group under mild conditions. nih.govacs.org The use of an iridium catalyst, such as [Cp*Ir(H2O)3]SO4, in a suitable solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at moderate temperatures, facilitates this transformation. nih.govacs.org The reaction can also be performed under mechanochemical conditions, which can lead to shorter reaction times and reduced solvent usage. nih.govacs.org

Another strategy involves the use of N-iodosuccinimide (NIS) as the iodinating agent. nih.gov In some cases, an acid additive is necessary to improve the catalyst's turnover. nih.govacs.org It's important to note that without a catalyst, the amide group typically directs iodination to the meta-position. nih.gov

Amidation Reactions for Benzamide Scaffold Construction

An alternative and widely used method for synthesizing this compound involves the amidation of 3-iodobenzoic acid or its derivatives. This two-step process generally offers good control over the final product structure.

The first step is the activation of 3-iodobenzoic acid, often by converting it to the more reactive 3-iodobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride under anhydrous conditions.

The resulting acid chloride is then reacted with 2-aminoethanol (ethanolamine) in the presence of a base to form the final this compound. The base, such as pyridine (B92270) or triethylamine, is used to neutralize the hydrochloric acid generated during the reaction. The reaction is usually carried out in a polar aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). Careful temperature control is often necessary to minimize side reactions.

Precursor Synthesis for Advanced Derivatization

The synthesis of precursors to this compound is essential for creating a variety of derivatives for structure-activity relationship studies and for the development of radiolabeled analogs. These precursors often contain functionalities that can be easily modified in later steps.

For instance, the synthesis of N-substituted benzamide derivatives can be achieved by reacting 2-iodo-4-substituted anilines with acid chlorides. buet.ac.bd This allows for the introduction of various substituents on the phenyl ring. The initial iodination of the substituted aniline (B41778) is often carried out using a mixture of potassium iodide (KI) and potassium iodate (B108269) (KIO3) in methanol. buet.ac.bd

Furthermore, precursors for radiolabeling, such as arylstannanes, are synthesized for use in iododestannylation reactions. nih.govnih.govacs.org These stannylated precursors can be prepared from the corresponding halogenated compounds. nih.gov For example, N-(4-oxobutyl)-4-(tributylstannyl)benzamide can be synthesized and subsequently used for radioiodination. acs.org

Radiochemical Synthesis of N-(2-hydroxyethyl)-[Radioisotope]-3-iodobenzamide and Analogs

The introduction of a radioisotope, such as iodine-123, iodine-125 (B85253), or iodine-131, into the this compound structure is a critical step in producing radiopharmaceuticals for imaging and therapeutic applications. nih.govresearchgate.netnih.gov

Radioiodination Techniques (e.g., Halogen Exchange, Iododestannylation)

Several methods are employed for the radioiodination of benzamide derivatives. The choice of method often depends on the desired specific activity, the stability of the precursor, and the available radioisotope.

Halogen Exchange: This technique involves the replacement of a non-radioactive halogen atom (like bromine) with a radioactive iodine isotope. acs.orgnih.gov This reaction is often facilitated by copper(I) catalysts and can be carried out under mild conditions. nih.govorganic-chemistry.org The use of copper salts can improve the efficiency of the nucleophilic substitution of the halogen. nih.gov

Iododestannylation: This is one of the most widely used methods for radioiodination due to its high efficiency and regioselectivity. nih.govacs.orgiaea.org It involves the reaction of a trialkyltin precursor with a radioiodide source in the presence of an oxidizing agent. nih.govacs.org Common oxidizing agents include chloramine-T, peracetic acid, or N-chlorosuccinimide. nih.govacs.org This method allows for the preparation of radioiodinated compounds with high radiochemical yields. nih.govacs.org

Other Methods: Other techniques for radioiodination include iododeboronation, where a boronic acid precursor is used, and direct electrophilic aromatic substitution on an activated aromatic ring. acs.org Transition-metal-mediated approaches are also being developed to overcome some of the limitations of traditional methods, such as the removal of organotin residues from iododestannylation reactions. nih.govacs.org

Radiochemical Purity and Stability Assessment Methodologies

Ensuring the quality of the final radiolabeled product is paramount. This involves rigorous assessment of its radiochemical purity and stability.

Radiochemical Purity: The radiochemical purity (RCP) is the proportion of the total radioactivity that is present in the desired chemical form. ymaws.com It is a critical quality control parameter for radiopharmaceuticals. iaea.org The most common method for determining RCP is thin-layer chromatography (TLC). ymaws.com Typically, two different TLC systems are used to quantify the main radioactive impurities. ymaws.com High-performance liquid chromatography (HPLC) is another powerful technique used for the purification and analysis of radioiodinated compounds, allowing for the separation of the desired product from unreacted precursors and byproducts. nih.govmdpi.com

Stability Assessment: The stability of the radioiodinated compound is assessed over time and under different storage conditions. mdpi.commdpi.com This is often done by incubating the purified radiolabeled compound in solutions such as phosphate-buffered saline (PBS) or fetal bovine serum (FBS) at relevant temperatures (e.g., 4°C or 37°C). mdpi.com At various time points, aliquots are analyzed by radio-TLC or radio-HPLC to determine the percentage of the intact radioactive compound. mdpi.commdpi.com In vivo stability can also be assessed by monitoring the dehalogenation of the compound in animal models. nih.gov

Automation in Radiosynthesis for Research Scale Production

The automated synthesis of radiopharmaceuticals, including radioiodinated benzamides, is typically carried out using commercially available or custom-built synthesis modules. nih.gov These automated systems are designed to handle the precise and timed delivery of reagents, control reaction temperatures, and perform purification steps, all within a shielded environment to minimize radiation exposure to personnel. openmedscience.com

The process for the automated radiosynthesis of a radioiodinated compound like this compound would generally involve the following key stages:

Precursor Preparation and Loading: A non-radioactive precursor molecule is first synthesized. For radioiodination, this is often a stannylated or boronic acid derivative of the target molecule, such as N-(2-hydroxyethyl)-3-(tributylstannyl)benzamide. This precursor is then loaded into the automated synthesis module.

Radioiodination Reaction: A solution of radioactive iodide (e.g., [¹²³I]NaI or [¹²⁵I]NaI) is introduced into the reaction vessel containing the precursor. An oxidizing agent, such as chloramine-T or hydrogen peroxide, is added to facilitate the electrophilic substitution of the stannyl (B1234572) or boryl group with the radioiodine. nih.gov The reaction is typically heated for a specific duration to ensure efficient incorporation of the radioisotope.

Purification: Following the reaction, the crude mixture contains the desired radiolabeled product, unreacted radioiodide, and various byproducts. Purification is essential to ensure the final product is suitable for research use. This is commonly achieved through high-performance liquid chromatography (HPLC), which separates the components of the mixture based on their physicochemical properties. The fraction containing the purified N-(2-hydroxyethyl)-3-[I]iodobenzamide is collected.

Formulation: The purified radiopharmaceutical is then formulated in a biocompatible solution, such as saline with a small amount of a stabilizing agent. This step is also typically automated to ensure sterility and correct formulation for in vivo or in vitro studies.

The entire automated process, from the introduction of the radioisotope to the final formulated product, can often be completed in under an hour, which is a significant advantage when working with short-lived isotopes. researchgate.net

Table 1: Representative Parameters for Automated Radiosynthesis of a Radioiodinated Benzamide

| Parameter | Typical Value/Range | Description |

| Precursor | N-(2-hydroxyethyl)-3-(tributylstannyl)benzamide | The non-radioactive starting material for the radiolabeling reaction. |

| Radioisotope | [¹²³I]NaI or [¹²⁵I]NaI | The radioactive iodine used for labeling. |

| Oxidizing Agent | Chloramine-T or Hydrogen Peroxide | Facilitates the electrophilic radioiodination reaction. nih.gov |

| Reaction Time | 5-15 minutes | The duration of the heating step for the radioiodination reaction. |

| Reaction Temperature | 80-120 °C | The temperature at which the radioiodination reaction is carried out. |

| Radiochemical Yield (decay-corrected) | 40-70% | The percentage of the initial radioactivity that is incorporated into the final product, corrected for radioactive decay. |

| Radiochemical Purity | >95% | The percentage of the total radioactivity in the final product that is in the desired chemical form. |

| Total Synthesis Time | 45-60 minutes | The time from the start of the synthesis to the final formulated product. |

The development and adaptation of automated synthesis modules are crucial for facilitating the broader use of novel radiotracers in research. By providing a reliable and efficient means of production, automation can accelerate preclinical evaluation and potentially pave the way for clinical applications. The principles of automated radiosynthesis are well-established and have been successfully applied to a wide range of radiopharmaceuticals, indicating a strong potential for the successful automated production of this compound for research-scale purposes.

Molecular Design Principles and Structural Characterization

Design Rationale for N-(2-hydroxyethyl)-3-iodobenzamide-Based Molecular Probes

The design of this compound as a molecular probe is rooted in the strategic incorporation of specific chemical moieties to achieve desired interactions and properties. Molecular imaging probes are essential tools for visualizing and measuring biological processes at the molecular level in living systems. nih.gov Their design requires careful consideration to ensure they can reach their target and be detected. nih.govmdpi.com

The core structure, a benzamide (B126), is a common scaffold in biologically active molecules. nih.gov The key functional groups in this compound are the iodine atom and the N-(2-hydroxyethyl) side chain, each contributing distinct properties.

Iodine Atom : The introduction of a halogen atom, particularly iodine, significantly influences a molecule's physicochemical properties. Iodine is a large, polarizable atom that can participate in halogen bonding, a non-covalent interaction that can be crucial for molecular recognition and binding to biological targets. In the context of molecular probes, iodine can also serve as a heavy atom for X-ray crystallography or as a radioisotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for single-photon emission computed tomography (SPECT) imaging. The iodination of benzamide derivatives has been a strategy for developing selective enzyme inhibitors, such as for monoamine oxidase B (MAO-B), highlighting the role of iodine in targeted molecular interactions. nih.gov

N-(2-hydroxyethyl) Side Chain : This side chain introduces a hydroxyl (-OH) group and a flexible ethyl linker. The hydroxyl group is a potent hydrogen bond donor and acceptor, which can facilitate interactions with biological macromolecules like proteins and nucleic acids. The flexibility of the ethyl chain allows the molecule to adopt various conformations, which can be advantageous for fitting into binding pockets of target molecules. The presence of the N-H group from the amide and the -OH from the side chain provides multiple points for hydrogen bonding, potentially increasing the binding affinity and specificity of the probe.

The combination of the iodinated aromatic ring and the hydroxyethyl (B10761427) side chain in this compound, therefore, represents a deliberate design strategy to create a molecule with the potential for specific, high-affinity binding to biological targets, with the iodine atom offering a versatile tag for imaging or detection.

Conformational Analysis and Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry for structural confirmation)

Spectroscopic Characterization: The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the iodinated benzene ring, with their chemical shifts and coupling patterns being characteristic of a 1,3-disubstituted benzene. The protons of the N-(2-hydroxyethyl) side chain would appear as two triplets corresponding to the -CH₂-N and -CH₂-O groups. The amide proton (N-H) would likely appear as a broad singlet or a triplet, and the hydroxyl proton (O-H) would also be a singlet, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR : The carbon NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon atom bonded to the iodine exhibiting a lower chemical shift due to the heavy atom effect. The carbonyl carbon of the amide would appear at a downfield chemical shift (typically 165-175 ppm). The two carbons of the ethyl side chain would have distinct signals in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy : The IR spectrum would provide confirmation of the key functional groups. Expected characteristic absorption bands include:

A broad band around 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

A band in the region of 3300-3350 cm⁻¹ due to the N-H stretching of the secondary amide.

A strong absorption band around 1630-1660 cm⁻¹ for the C=O stretching vibration of the amide (Amide I band).

A band around 1520-1570 cm⁻¹ corresponding to the N-H bending vibration (Amide II band).

Mass Spectrometry (MS) : Mass spectrometry would be used to determine the molecular weight of the compound. The exact mass measurement from high-resolution mass spectrometry would confirm the elemental composition (C₉H₁₀INO₂). The fragmentation pattern observed in the mass spectrum would provide further structural information, likely showing fragments corresponding to the loss of the hydroxyethyl group or cleavage of the amide bond.

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals for 1,3-disubstituted aromatic protons; two triplets for -CH₂-CH₂- protons; singlets/triplets for N-H and O-H protons. |

| ¹³C NMR | Signals for aromatic carbons; downfield signal for C=O carbon; signals for two distinct aliphatic carbons. |

| IR Spectroscopy | Broad O-H stretch (~3300-3400 cm⁻¹); N-H stretch (~3300-3350 cm⁻¹); strong C=O stretch (~1630-1660 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 291.09 g/mol; fragmentation pattern confirming the structure. |

Crystal Structure Determination and Analysis of this compound Derivatives

Direct crystallographic data for this compound is not available in the provided search results. However, the crystal structure of a closely related, non-iodinated analogue, 2-Hydroxy-N-(2-hydroxyethyl)benzamide (C₉H₁₁NO₃), provides significant insights into the likely solid-state structure. nih.gov

In the crystal structure of this analogue, both intramolecular and intermolecular hydrogen bonds are observed. nih.gov An intramolecular O-H···O hydrogen bond occurs. nih.gov In the crystal, intermolecular O-H···O and N-H···O hydrogen bonds, along with C-H···O contacts, connect the molecules into a three-dimensional network. nih.gov The molecules are nearly planar, with the exception of the aliphatic hydroxyl group, which adopts a staggered conformation relative to the phenyl ring. nih.gov

For a derivative of this compound, one would expect a similar network of intermolecular hydrogen bonds involving the amide and hydroxyl groups to be a dominant feature of the crystal packing. The presence of the bulky iodine atom would likely influence the packing arrangement, potentially leading to different intermolecular distances and crystal symmetry compared to the non-iodinated analogue. The closest intercentroid distance between two π-systems in the analogue was found to be 3.8809 (10) Å, and similar π-stacking interactions might be expected in derivatives of this compound. nih.gov

The crystallographic data for 2-Hydroxy-N-(2-hydroxyethyl)benzamide is summarized in the table below.

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₁₁NO₃ |

| Formula weight | 181.19 |

| Temperature | 200 K |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5852 (5) Å b = 12.1716 (7) Å c = 9.1113 (4) Å β = 115.682 (2)° |

| Volume | 858.04 (8) ų |

| Z | 4 |

| Density (calculated) | 1.403 Mg m⁻³ |

Molecular Interaction and Target Recognition Studies of N 2 Hydroxyethyl 3 Iodobenzamide and Its Analogs

In Vitro Binding Affinity and Selectivity Profiling against Biological Targets

The initial step in characterizing a new chemical entity involves profiling its binding affinity and selectivity against a panel of known biological targets. This process helps to identify the primary targets of the compound and provides insights into its potential therapeutic effects and off-target interactions. For N-(2-hydroxyethyl)-3-iodobenzamide and its analogs, several key biological targets have been investigated.

Sigma receptors, which are classified into σ1 and σ2 subtypes, are chaperone proteins that reside at the endoplasmic reticulum and are involved in a multitude of cellular functions. They are considered important targets for the development of therapeutics for neurodegenerative diseases and cancer. The binding affinity of a ligand for sigma receptors is a critical determinant of its potential efficacy.

While specific binding data for this compound at sigma receptors is not extensively available in public literature, studies on analogous benzamide (B126) structures provide valuable insights. For instance, the iodobenzamide analog, N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (P-MBA), has been investigated for its ability to bind to sigma receptors, which are often overexpressed in breast cancer cells. nih.gov This suggests that the iodobenzamide scaffold is a relevant pharmacophore for sigma receptor recognition. The structural determinants for high affinity at sigma receptors often include a phenylpiperidine moiety with a lipophilic N-substituent. nih.gov

The affinity of various benzamide analogs for sigma receptors can be compared to understand the structure-activity relationships (SAR).

Table 1: Binding Affinity of Selected Benzamide Analogs at Sigma-1 (σ1) Receptors

| Compound | Ki (nM) for σ1 Receptor | Reference |

| Haloperidol | 2-4 | rsc.org |

| LS-127 | 4.50 | rsc.org |

| LS-137 | 0.90 | rsc.org |

| RHM-1-86 | Low Affinity | rsc.org |

This table presents data for known sigma receptor ligands to provide context for the potential affinity of iodobenzamide analogs.

Dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, are primary targets for antipsychotic and neurological drugs. Substituted benzamides are a well-established class of dopamine receptor antagonists. nih.gov The in vivo binding of the iodobenzamide analog, [125I]3-iodobenzamide (IBZM), has been shown to be selective for D2 dopamine receptors. nih.gov

The binding affinity of various iodobenzamide analogs at dopamine D2 and D3 receptors has been a subject of extensive research. For example, (S)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide ([123I]IBZM) is a well-characterized D2 dopamine receptor imaging agent. nih.gov Studies on a series of new iodinated benzamides have been conducted to explore new potential dopamine receptor imaging agents. nih.gov

Table 2: Binding Affinity of Selected Iodobenzamide Analogs at Dopamine D2 Receptors

| Compound | Kd (nM) for D2 Receptor | Reference |

| [125I]IBF (21) | 0.106 ± 0.015 | nih.gov |

| [123I]IBZM | 0.28 | nih.gov |

Melanin (B1238610) is a pigment found in various parts of the body, including the skin, eyes, and brain. Many drugs are known to bind to melanin, which can affect their distribution, retention, and potential for toxicity in pigmented tissues. nih.govnih.gov The binding of drugs to melanin is influenced by factors such as the compound's basicity, lipophilicity, and aromaticity. wuxiapptec.comwuxiapptec.com

Beyond the well-defined receptor targets, benzamide derivatives have been shown to interact with other biological macromolecules. For instance, some benzamide derivatives act as kinase inhibitors, which are key regulators of cellular processes like inflammation and cell proliferation. This suggests that this compound and its analogs could potentially modulate the activity of certain kinases. Further screening against a panel of kinases and other enzymes would be necessary to identify any specific interactions.

Elucidation of Ligand-Receptor/Target Interactions

To understand the nature of the interaction between a ligand and its biological target, various biochemical assays are employed. These assays can reveal whether the ligand binds competitively, non-competitively, or allosterically, and provide a more detailed picture of the binding mechanism.

Competition binding assays are a fundamental tool in pharmacology to determine the affinity of an unlabeled compound for a receptor by measuring its ability to displace a labeled ligand that is known to bind to the same receptor. researchgate.netnih.govresearchgate.netgiffordbioscience.comnih.gov In a typical setup, a fixed concentration of a radiolabeled ligand is incubated with the receptor source (e.g., cell membranes or purified receptors) in the presence of varying concentrations of the unlabeled test compound. giffordbioscience.com

The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 value. This value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radiolabeled ligand.

For this compound and its analogs, competition binding assays would be the standard method to determine their Ki values for sigma and dopamine receptors. For example, to determine the affinity for D2 receptors, a competition assay could be performed using a radiolabeled D2 antagonist like [3H]spiperone or a radiolabeled iodobenzamide such as [125I]IBZM, with this compound or its analogs as the competing unlabeled ligands. nih.govnih.gov The resulting data would allow for a direct comparison of the binding affinities of different analogs and help to elucidate the structural features that govern their interaction with the receptor.

Receptor Occupancy Studies in Preclinical Models

Receptor occupancy is a critical pharmacodynamic parameter in drug development, establishing the relationship between the administered dose of a compound and the engagement of its intended biological target in a living system. In preclinical research, these studies are fundamental for validating the mechanism of action and guiding dose selection for further studies. For benzamide derivatives like this compound, which are known to interact with dopamine receptors, in vivo and ex vivo receptor occupancy studies are employed to quantify their binding to these targets in the brain.

Preclinical studies using these analogs have demonstrated their utility in detecting changes in receptor density in animal models of neurological disorders. This indicates that these compounds cross the blood-brain barrier and engage the D2 receptors in a dose-dependent and saturable manner. It is highly probable that this compound exhibits similar behavior, binding to and occupying dopamine D2 receptors in preclinical models, though specific studies quantifying the percentage of receptor occupancy at various doses are needed for a complete understanding.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies have focused on elucidating the structural requirements for potent and selective binding to their target receptors, primarily the dopamine D2 receptor.

Impact of Substituent Modifications on Binding Profiles

The binding affinity of this compound derivatives to dopamine receptors is highly sensitive to modifications of the substituents on both the benzamide ring and the N-alkyl side chain.

Benzamide Ring Substitutions: The nature and position of substituents on the aromatic ring are critical determinants of binding affinity. The presence of a halogen atom, such as iodine at the 3-position, is a common feature in many high-affinity benzamide ligands. Studies on analogous series of compounds have shown that the type of halogen and its position can significantly impact potency. For instance, the replacement of iodine with other halogens like bromine or chlorine would likely alter the electronic and steric properties of the molecule, thereby affecting its interaction with the receptor binding pocket. The 2-hydroxy group is also considered a key feature, potentially forming important hydrogen bond interactions with amino acid residues within the receptor.

To illustrate the impact of such modifications, the following table presents hypothetical binding affinity data based on known trends for similar benzamide series at the dopamine D2 receptor.

| Compound ID | R1 (Position 3) | R2 (Position 2) | Dopamine D2 Receptor Affinity (Ki, nM) |

| This compound | I | OH | [Hypothetical High Affinity] |

| Analog 1 | Br | OH | [Expected High Affinity] |

| Analog 2 | Cl | OH | [Expected Moderate to High Affinity] |

| Analog 3 | I | H | [Expected Lower Affinity] |

| Analog 4 | H | OH | [Expected Lower Affinity] |

This table is for illustrative purposes to demonstrate expected SAR trends.

The following table illustrates the potential impact of modifying the N-substituent on dopamine D2 receptor affinity.

| Compound ID | N-Substituent | Dopamine D2 Receptor Affinity (Ki, nM) |

| This compound | -(CH₂)₂-OH | [Hypothetical High Affinity] |

| Analog 5 | -CH₂CH₃ | [Expected High Affinity] |

| Analog 6 | -CH₃ | [Expected Moderate Affinity] |

| Analog 7 | -(CH₂)₃-OH | [Potentially Altered Affinity] |

| Analog 8 | -(CH₂)₂-F | [Potentially Altered Affinity] |

This table is for illustrative purposes to demonstrate expected SAR trends.

Optimization of Pharmacophore Features

A pharmacophore model for a class of ligands defines the essential three-dimensional arrangement of functional groups required for biological activity. For this compound and its analogs targeting the dopamine D2 receptor, the pharmacophore is generally understood to consist of several key features:

An Aromatic Ring: The iodobenzamide core serves as the primary aromatic feature that engages in hydrophobic and/or aromatic stacking interactions within the receptor.

A Hydrogen Bond Acceptor/Donor: The amide carbonyl oxygen acts as a hydrogen bond acceptor, while the amide N-H and the 2-hydroxy group can act as hydrogen bond donors. These interactions are crucial for anchoring the ligand in the binding pocket.

A Halogen Bonding Site: The iodine atom at the 3-position can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

A Hydrophobic/Alkyl Moiety: The N-alkyl chain contributes to hydrophobic interactions.

A Potential Hydrogen Bonding Group on the Side Chain: The terminal hydroxyl group of the N-(2-hydroxyethyl) substituent provides an additional point for hydrogen bonding, which can fine-tune the binding affinity and selectivity profile.

Optimization of these pharmacophore features involves systematically modifying the structure to enhance its complementarity with the receptor binding site. For example, exploring different halogen substituents at the 3-position or varying the length and functionalization of the N-alkyl chain are common strategies to improve potency and selectivity. The goal is to identify the optimal combination of these features to achieve the desired pharmacological profile. The development of a detailed pharmacophore model for this series would be a valuable tool for the rational design of new, more potent, and selective analogs.

Preclinical Evaluation and Imaging Applications

In Vitro Cellular Uptake and Retention Studies

The initial assessment of a potential imaging agent involves characterizing its interaction with cancer cells in a controlled laboratory setting. These in vitro studies are crucial for determining the compound's fundamental properties of cell entry, accumulation, and persistence.

Cell Line Models

To investigate the potential of radiolabeled N-(2-hydroxyethyl)-3-iodobenzamide as a cancer imaging agent, researchers have utilized various cancer cell line models. Notably, studies have often focused on melanoma and prostate cancer cell lines due to the expression of specific targets in these malignancies. For instance, melanoma cells are known to synthesize melanin (B1238610), a pigment to which certain iodobenzamides have shown an affinity. The human prostate cancer cell line DU145 has also been employed in cytotoxic studies involving related compounds, indicating its relevance in assessing novel therapeutic and diagnostic agents for prostate cancer.

Specificity and Saturation Experiments in Cellular Systems

A critical aspect of a targeted imaging agent is its ability to specifically bind to its intended target. Specificity and saturation experiments are conducted to confirm this. In these assays, cancer cells are incubated with increasing concentrations of the radiolabeled compound. If the uptake is target-mediated, it will become saturated at higher concentrations as all binding sites become occupied.

To further demonstrate specificity, blocking studies are performed. This involves co-incubating the cells with the radiolabeled compound and a large excess of the non-radiolabeled ("cold") compound. A significant reduction in the uptake of the radiolabeled tracer in the presence of the cold compound indicates specific binding. While the general methodology is established, specific data from saturation and specificity experiments for this compound are not extensively detailed in publicly available literature. However, for related iodobenzamide compounds, these experiments have been fundamental in validating their targeting capabilities.

Preclinical In Vivo Imaging Methodologies

Following promising in vitro results, the evaluation of an imaging agent proceeds to preclinical in vivo studies using animal models. These studies aim to understand the compound's behavior in a whole-living system, providing insights into its biodistribution, pharmacokinetics, and tumor-targeting efficacy.

Small Animal Imaging Models

Xenograft models are a cornerstone of preclinical cancer research for in vivo imaging. These models involve implanting human cancer cells into immunocompromised mice, which then develop tumors. For evaluating compounds like radiolabeled this compound, mice bearing xenografts of human melanoma or prostate cancer would be the relevant models. These models allow for the visualization of tumor uptake of the imaging agent in a living organism and assessment of its tumor-to-background ratio.

Imaging Protocol Development and Optimization

The development of a robust imaging protocol is essential for obtaining high-quality and reproducible data. This involves optimizing several parameters, including the administered dose of the radiopharmaceutical, the timing of imaging after injection, and the image acquisition parameters for the specific imaging modality being used, such as Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). For SPECT imaging with iodine-123 (¹²³I) labeled compounds, imaging is often performed at various time points (e.g., 1, 4, and 24 hours post-injection) to determine the optimal window for tumor visualization.

Biodistribution and Pharmacokinetic Assessments in Animal Models

Biodistribution studies are quantitative assessments that provide detailed information on the uptake and clearance of the radiolabeled compound in various organs and tissues at different time points after administration. In these studies, tissues of interest (e.g., tumor, blood, liver, kidneys, muscle) are harvested and their radioactivity is measured. This data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Pharmacokinetic assessments, derived from blood samples taken at multiple time points, describe the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. These studies are critical for understanding how long the compound circulates in the bloodstream and how it is cleared from the body. For iodinated benzamides, clearance is often observed through both the renal and hepatobiliary pathways.

Below is an interactive table summarizing the typical data obtained from a preclinical biodistribution study of a hypothetical radiolabeled benzamide (B126) in a xenograft mouse model.

| Tissue | 1 hour (%ID/g) | 4 hours (%ID/g) | 24 hours (%ID/g) |

| Blood | 2.5 | 1.0 | 0.2 |

| Tumor | 3.0 | 4.5 | 3.5 |

| Liver | 5.0 | 3.5 | 1.5 |

| Kidneys | 10.0 | 6.0 | 2.0 |

| Muscle | 0.5 | 0.3 | 0.1 |

| Bone | 0.3 | 0.2 | 0.1 |

This table illustrates how tumor uptake can increase over the initial hours, while clearance from blood and non-target organs like the liver and kidneys occurs, leading to an improved tumor-to-background ratio at later time points.

Assessment of Molecular Probe Specificity in Biological Systems

The specificity of a molecular probe is a critical determinant of its utility in preclinical imaging and diagnostics. For a probe to be effective, it must demonstrate high affinity for its intended biological target with minimal off-target binding. The assessment of this specificity is a multi-faceted process, involving both in vitro and in vivo studies. While direct research on the molecular probe specificity of this compound is not extensively published, the principles of assessment can be thoroughly illustrated by examining closely related iodobenzamide derivatives developed for imaging applications. These analogous compounds, often radiolabeled with iodine isotopes (e.g., Iodine-123, Iodine-125), serve as excellent surrogates for understanding the methodologies and expected outcomes of specificity evaluation.

The specificity of iodobenzamide-based probes is frequently evaluated in the context of their binding to melanin in melanoma or to specific receptors in other cancers. researchgate.netnih.govnih.govnih.gov The core strategy involves demonstrating that the probe's accumulation in target tissues is a result of specific binding and not random, non-specific distribution.

In Vitro Binding Affinity and Specificity

In vitro binding assays are fundamental to characterizing the interaction between a molecular probe and its target. These assays provide quantitative data on binding affinity (often expressed as the inhibition constant, Ki) and selectivity versus other potential binding sites.

For instance, in the development of a sigma receptor-specific radiopharmaceutical for prostate cancer imaging, 2-[125I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide (2-[125I]BP), in vitro competition binding studies were conducted using human prostate tumor cells (LNCaP). nih.gov These studies demonstrated dose-dependent, saturable binding, which is a hallmark of specific receptor interaction. The inhibition constants (Ki) were determined for the probe itself and for other known ligands, providing a measure of its binding affinity. nih.gov

Table 1: In Vitro Binding Affinity of 2-[125I]BP in LNCaP Human Prostate Tumor Cells

| Compound | Inhibition Constant (Ki, nM) |

|---|---|

| 2-IBP | 1.6 |

| 4-IBP | 4.09 |

| Haloperidol | 6.34 |

Data sourced from a study on a sigma receptor-specific radiopharmaceutical. nih.gov

Similarly, in the context of melanoma, in vitro studies with new iodine-125 (B85253) spermidine (B129725) benzamide derivatives have demonstrated a high affinity for melanin, which was superior to the reference compound N-(2-diethylaminoethyl)-4-iodobenzamide (BZA). nih.gov This indicates a strong and specific interaction with the target pigment.

In Vivo Biodistribution and Tumor Targeting

In vivo biodistribution studies in animal models, typically mice bearing relevant tumor xenografts, are essential for evaluating the practical specificity of a molecular probe. These studies measure the uptake of the radiolabeled probe in the tumor and various non-target organs and tissues at different time points post-injection. The data is often expressed as the percentage of the injected dose per gram of tissue (%ID/g).

A successful imaging probe will show high accumulation in the tumor and rapid clearance from non-target tissues, leading to high tumor-to-organ ratios. For example, preclinical evaluation of various radiolabeled analogues of N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) in B16 melanoma-bearing mice has been conducted to identify candidates with optimal kinetic profiles for imaging or therapy. researchgate.netnih.gov Certain analogues demonstrated significant and prolonged uptake in the tumor. researchgate.netnih.gov

Table 2: In Vivo Tumor Uptake of Radiolabeled BZA Analogues in B16 Melanoma-Bearing Mice

| Compound | Tumor Uptake at 1h (%ID/g) | Tumor Uptake at 72h (%ID/g) |

|---|---|---|

| BZA | - | 0.8 ± 0.3 |

| Compound 5h | ≥17 | 5.9 ± 1.7 |

| Compound 5k | ≥17 | 12.5 ± 1.6 |

| Compound 5l | ≥17 | - |

Data adapted from studies on BZA analogues for melanoma imaging. researchgate.netnih.gov Note: '-' indicates data not specified in the source for that time point.

The specificity of in vivo tumor uptake is further confirmed through blocking studies. In these experiments, a non-radiolabeled version of the probe or a known high-affinity ligand for the target is co-administered or pre-administered in excess. A significant reduction in the uptake of the radiolabeled probe in the tumor in the presence of the blocking agent confirms that the accumulation is receptor-mediated and specific. For the sigma receptor probe 2-[125I]BP, in vivo receptor binding specificity was demonstrated by co-administering haloperidol, a known high-affinity sigma receptor ligand. nih.gov This resulted in a greater than 50% decrease in tumor uptake of the radioprobe, confirming its specific binding to sigma receptors in the tumor. nih.gov

Table 3: In Vivo Specificity of 2-[125I]BP in DU-145 Prostate Tumor-Bearing Mice

| Tissue | %ID/g (4h post-injection) | %ID/g with Haloperidol Block (4h post-injection) |

|---|---|---|

| Tumor | 2.0 ± 0.05 | >50% decrease (p=0.001) |

Data sourced from a study on a sigma receptor-specific radiopharmaceutical. nih.gov

These examples with closely related iodobenzamide derivatives illustrate the rigorous preclinical evaluation necessary to establish the specificity of a molecular probe like this compound. The combination of in vitro binding data and in vivo biodistribution and blocking studies provides a comprehensive assessment of a probe's ability to selectively target its intended biological marker, which is a prerequisite for its advancement as a clinical imaging agent.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). scispace.com This method is crucial for predicting the binding affinity and mode of interaction between a ligand, such as N-(2-hydroxyethyl)-3-iodobenzamide, and its potential biological targets.

The process involves placing the ligand into the binding site of the receptor and evaluating the binding energy for different conformations. scispace.com Software like AutoDock Vina is commonly used for this purpose. chemmethod.com The scoring functions within these programs calculate a value, often expressed in kcal/mol, which estimates the binding free energy of the ligand-receptor complex. A lower docking score generally indicates a more favorable binding interaction. nih.gov

For this compound, molecular docking simulations could be employed to screen a library of potential protein targets to identify those with the highest binding affinity. The results of such a simulation would typically include the docking score and a detailed view of the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding pocket. scispace.com For instance, the hydroxyethyl (B10761427) group of the compound could form hydrogen bonds, while the iodobenzamide moiety might engage in hydrophobic or halogen bonding interactions.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Interacting Residues | TYR228, LYS55, SER120 |

| Hydrogen Bond Interactions | -OH group with SER120-NH group with the backbone of LYS55 |

| Hydrophobic Interactions | Phenyl ring with TYR228 |

| Halogen Bond Interactions | Iodine atom with a backbone carbonyl |

This table is a hypothetical representation of data that could be generated from a molecular docking study.

Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis

While molecular docking provides a static picture of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. chemmethod.comnih.gov This technique is invaluable for assessing the stability of the ligand-protein complex and understanding the subtle conformational changes that occur upon binding. physchemres.org

An MD simulation for the this compound-protein complex would involve placing the docked complex in a simulated physiological environment (a box of water molecules and ions) and applying the principles of classical mechanics to calculate the trajectory of each atom over a specific period, often nanoseconds. chemmethod.commdpi.com The stability of the complex can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable complex will exhibit minimal deviation. mdpi.com

Furthermore, MD simulations can provide detailed information about the persistence of key interactions, such as hydrogen bonds, and the flexibility of different regions of the protein upon ligand binding. nih.gov This dynamic information is crucial for confirming the binding mode predicted by docking and for understanding the allosteric effects the ligand might exert on the protein.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Protein Complex

| Parameter | Description |

| Simulation Time | 100 nanoseconds |

| Force Field | CHARMM36 |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 310 K |

| Pressure | 1 atm |

| Average RMSD of Ligand | 1.2 Å |

| Key Hydrogen Bond Occupancy | > 80% |

This table illustrates typical parameters and outputs from an MD simulation study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. frontiersin.org

To build a QSAR model for this compound analogs, a dataset of related compounds with their experimentally determined biological activities (e.g., IC50 values) is required. frontiersin.org Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can include electronic, steric, and hydrophobic parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates the descriptors with the biological activity. imist.ma

A robust QSAR model, validated through internal and external testing, can be a powerful tool for predicting the potency of novel analogs of this compound, guiding the design of compounds with improved efficacy. nih.gov

Table 3: Hypothetical QSAR Model for this compound Analogs

| Statistical Parameter | Value |

| R² (Coefficient of Determination) | 0.85 |

| Q² (Cross-validated R²) | 0.75 |

| Predictive R² | 0.70 |

| Key Descriptors | LogP, Dipole Moment, Molecular Surface Area |

This table presents hypothetical validation statistics for a QSAR model.

Virtual Screening and De Novo Design of this compound Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.comnanobioletters.com This approach can be either ligand-based or structure-based. In the context of this compound, a ligand-based virtual screen could search for compounds with similar structural features, while a structure-based screen would dock a large library of compounds into the binding site of a target protein. mdpi.com

De novo design, on the other hand, is a more creative computational approach that involves building new molecules from scratch within the constraints of the target's binding site. mdpi.com Algorithms for de novo design can generate novel molecular scaffolds that are predicted to have high affinity and specificity for the target.

Both virtual screening and de novo design can be powerful strategies for discovering novel analogs of this compound with potentially improved properties. The hits from these computational methods would then be prioritized for chemical synthesis and biological testing.

Development of Novel N 2 Hydroxyethyl 3 Iodobenzamide Derivatives and Advanced Analogs

Rational Design and Synthesis of Next-Generation Benzamide (B126) Ligands for Specific Biological Targets

The rational design of novel N-(2-hydroxyethyl)-3-iodobenzamide derivatives is a meticulous process that leverages an understanding of structure-activity relationships (SAR) to enhance affinity and selectivity for specific biological targets. nih.gov Key to this approach is the modification of the core scaffold to optimize interactions with the target protein. mdpi.com The synthesis of these next-generation ligands often involves multi-step reaction sequences, beginning with the foundational this compound structure.

One of the primary targets for these derivatives has been the sigma receptor, which is overexpressed in a variety of tumors. nih.govnih.govacs.org The design strategy for sigma receptor ligands often involves the introduction of lipophilic ether substituents at various positions on the benzamide ring to improve binding affinity. nih.gov For instance, the inclusion of fluoroalkylether groups at the 2-position of the aromatic ring has been shown to yield derivatives with nanomolar binding affinities for both σ1 and σ2 receptor subtypes. nih.gov

The synthesis of these derivatives typically begins with commercially available substituted benzoic acids which are then subjected to a series of reactions, including amidation with the appropriate amine side-chain. nih.govresearchgate.net For example, the coupling of a substituted benzoic acid with a mono-N-Boc protected phenylenediamine can be achieved using a carbodiimide-based coupling reaction. nih.gov Subsequent deprotection yields the final benzamide probe. nih.gov

Another significant area of interest is the development of benzamide derivatives as radiotracers for Positron Emission Tomography (PET) imaging, particularly for melanoma. nih.govnih.gov The rationale here is the high affinity of benzamide structures for melanin (B1238610). nih.gov These derivatives typically consist of a benzamide core for π-π stacking interactions with melanin's heteroaromatic rings, an amine group for ionic interactions with melanin's carboxylate groups, and an aliphatic linker. nih.gov Synthesis of these radiolabeled compounds involves chelating a radioisotope, such as Gallium-68 (⁶⁸Ga), to the benzamide derivative. nih.gov

Furthermore, benzamide derivatives have been designed as inhibitors for enzymes like histone deacetylases (HDACs). nih.gov The design of these inhibitors may incorporate photoreactive groups, such as azido (B1232118) moieties, to allow for photoaffinity labeling and the study of protein-ligand interactions. nih.gov

The following table summarizes the synthesis approaches for various benzamide derivatives designed for different biological targets.

| Target | Design Rationale | Synthetic Approach |

| Sigma Receptors | Introduction of lipophilic fluoroalkylether substituents to enhance binding affinity. nih.gov | Multi-step synthesis starting from substituted benzoic acids, followed by amidation. nih.govresearchgate.net |

| Melanin (for Melanoma Imaging) | Incorporation of a benzamide core, an amine residue, and an aliphatic linker to maximize melanin affinity. nih.gov | Synthesis of a fluorinated benzamide derivative followed by chelation with a radioisotope like ⁶⁸Ga. nih.gov |

| Histone Deacetylases (HDACs) | Inclusion of photoreactive groups (e.g., azido groups) for photoaffinity labeling studies. nih.gov | Carbodiimide-based coupling of a substituted benzoic acid with a protected phenylenediamine, followed by deprotection. nih.gov |

Evaluation of Modified Scaffolds for Enhanced Target Specificity and Affinity

Once synthesized, the novel this compound derivatives undergo rigorous evaluation to determine their binding affinity and specificity for the intended biological target. nih.govnih.gov This evaluation is critical for identifying the most promising candidates for further development. In vitro competitive binding assays are a cornerstone of this process, providing quantitative measures of a ligand's potency, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). nih.govnih.gov

For instance, a series of fluoroalkylether substituted benzamide derivatives designed to target sigma receptors demonstrated nanomolar binding affinities. nih.gov One particular analog, bearing a 2-fluoroethoxy substituent, exhibited the highest affinity with Ki values of 6.26 nM for the σ1 receptor and 10.2 nM for the σ2 receptor. nih.gov This highlights the significant impact that even small modifications to the scaffold can have on binding potency.

In the context of melanoma imaging agents, the evaluation focuses on the uptake and retention of radiolabeled benzamide derivatives in melanoma cells. nih.gov Cellular uptake studies are performed in vitro using melanoma cell lines. For example, the uptake of a ⁶⁸Ga-labeled fluorinated benzamide derivative was shown to be higher in the presence of L-tyrosine, a precursor in melanin synthesis, suggesting a specific interaction with the melanin pathway. nih.gov

The selectivity of the new derivatives is another crucial parameter. For enzyme inhibitors, such as those targeting histone deacetylases (HDACs), the inhibitory activity is assessed against a panel of related enzymes. nih.gov Novel benzamide-based probes have shown inhibitory activities in the nanomolar to micromolar range for HDAC1 and HDAC2, with a significant increase in inhibition upon preincubation with the enzymes, indicating time-dependent inhibition. nih.gov Some probes exhibited over 100-fold selectivity for HDAC1 and HDAC2 compared to other HDAC isoforms like HDAC3 and HDAC8. nih.gov

The following table presents a selection of modified benzamide scaffolds and their corresponding biological activities.

| Compound/Derivative | Target | Modification | Ki (nM) | IC50 | Selectivity |

| Benzamide Analog 3a | Sigma Receptors (σ1, σ2) | 2-fluoroethoxy substituent | σ1: 6.26, σ2: 10.2 nih.gov | Dual high affinity nih.gov | |

| Photoreactive Probe 1b | HDAC1, HDAC2 | Monoazide containing benzamide | HDAC1: 70 nM - 55 µM, HDAC2: 110 nM - 77 µM nih.gov | ~100-fold for HDAC1/2 vs HDAC3/8 nih.gov | |

| ⁶⁸Ga-MI-0202C1 | Melanin | Fluorinated benzamide with DOTA chelator | High affinity for melanin nih.gov | ||

| N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride (2d) | MAO-B | Chloro and iodo substitutions on the benzamide ring | 0.80 µM nih.gov | High selectivity for MAO-B nih.gov |

These evaluations of modified scaffolds are essential for elucidating the structure-activity relationships that govern ligand binding, ultimately guiding the design of more potent and selective therapeutic and diagnostic agents.

Conjugation Strategies for Multimodal Probes or Targeted Delivery (e.g., PEGylation)

To enhance the utility of this compound derivatives, various conjugation strategies are employed to create multimodal probes for imaging or to facilitate targeted drug delivery. nih.govnih.gov These strategies aim to improve the pharmacokinetic properties of the derivatives, increase their accumulation at the target site, and enable their detection through multiple imaging modalities. nih.govresearchgate.net

One of the most widely used conjugation strategies is PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains to the molecule. nih.govnih.gov PEGylation can increase the blood circulation time of a compound, which may lead to improved tumor uptake. nih.gov For peptide-based imaging agents, PEGylation has been shown to be a successful method for prolonging tumor retention and improving pharmacokinetic and pharmacodynamic properties. nih.gov This approach could be applied to benzamide derivatives to enhance their delivery to tumors. nih.gov

The development of multimodal imaging agents is another important application of conjugation chemistry. nih.gov These agents combine different imaging moieties, such as a radionuclide for PET or SPECT imaging and a fluorescent dye for optical imaging, onto a single molecular scaffold. nih.gov This allows for the visualization of biological processes across different scales, from whole-body imaging to microscopic analysis. A modular synthesis approach has been developed where imaging modules are created early in the synthesis and then conjugated to a targeting group, such as a peptide that seeks out a specific receptor. nih.gov

For targeted delivery, benzamide derivatives can be conjugated to targeting vectors like peptides or antibodies that recognize specific cell surface receptors. nih.gov This active targeting strategy can increase the concentration of the therapeutic or diagnostic agent at the site of disease, thereby enhancing efficacy and reducing off-target effects. For example, radiolabeled nanoparticles can be functionalized with a large number of targeting molecules to improve the imaging of tumors that overexpress specific antigens or receptors. researchgate.net

The following table outlines various conjugation strategies and their potential applications for this compound derivatives.

| Conjugation Strategy | Conjugated Moiety | Purpose | Potential Application for Benzamide Derivatives |

| PEGylation | Polyethylene Glycol (PEG) | Increase blood circulation time, improve pharmacokinetics, enhance tumor uptake. nih.govnih.gov | Improved delivery of benzamide-based radiotracers or therapeutics to tumors. nih.gov |

| Multimodal Probe Synthesis | Radionuclide (e.g., ⁶⁸Ga, ¹⁸F) and/or Fluorescent Dye (e.g., Cy5.5) | Enable imaging with multiple modalities (e.g., PET/MRI, PET/Optical). nih.gov | Creation of dual-modal benzamide probes for comprehensive cancer imaging. |

| Targeted Delivery | Peptides (e.g., c(RGDyK)), Antibodies | Actively target specific cell surface receptors (e.g., integrins) for enhanced delivery. nih.gov | Targeted delivery of therapeutic benzamide derivatives to cancer cells, minimizing systemic toxicity. |

These conjugation strategies represent a powerful approach to augment the functionality of this compound derivatives, paving the way for the development of sophisticated diagnostic and therapeutic tools.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Targets for N-(2-hydroxyethyl)-3-iodobenzamide Scaffolds

While the this compound scaffold has been explored for certain applications, a vast landscape of potential biological targets remains to be discovered. The inherent chemical features of this compound, such as the capacity of the hydroxyethyl (B10761427) group to form hydrogen bonds and the iodine atom's ability to participate in halogen bonding, can enhance binding affinity and specificity to various protein active sites. This suggests that the scaffold could be adapted to interact with a wide array of enzymes and receptors that are currently unexplored.

Future research should focus on screening this compound and its analogs against diverse panels of biological targets to identify novel interactions. Given that many benzamide (B126) derivatives are known to act as kinase inhibitors, a systematic investigation into the inhibitory activity of this specific scaffold against a broad spectrum of kinases could reveal new therapeutic opportunities in oncology and inflammatory diseases.

Furthermore, the field of immuno-oncology presents a particularly promising avenue for exploration. The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immune-regulatory enzyme and a significant target in cancer immunotherapy. nih.gov The discovery of novel IDO1 inhibitors based on different chemical scaffolds, such as benzimidazole (B57391) derivatives, highlights the potential for identifying new classes of inhibitors. nih.gov A structured research program could assess the potential of this compound derivatives to inhibit IDO1 or other emerging immuno-oncology targets. This could lead to the development of new agents that can modulate the tumor microenvironment and enhance the efficacy of existing cancer treatments. nih.gov

The exploration of novel biological targets can be guided by computational methods, such as molecular docking and virtual screening, to predict the binding of this compound derivatives to various protein structures. nih.gov This in-silico approach can help to prioritize targets for experimental validation and accelerate the discovery of new biological functions for this versatile scaffold.

Integration with Advanced Imaging Modalities and Techniques

The presence of an iodine atom in the this compound structure makes it an ideal candidate for radiolabeling and use in advanced imaging modalities. The ability to incorporate radioactive isotopes of iodine, such as Iodine-123, allows for the development of probes for Single Photon Emission Computed Tomography (SPECT). nih.gov For instance, [¹²³I]iodobenzamide-SPECT has been utilized to image dopamine (B1211576) D2 receptors in the brain, demonstrating its potential in neurological imaging. nih.govnih.gov This technique has been used to predict dopaminergic responsiveness in patients with parkinsonism and to assess the viability of D2 receptors in neonates with hypoxic-ischemic brain injury. nih.govnih.gov

The future of medical imaging lies in the integration of multiple modalities to provide a more comprehensive understanding of biological processes. The this compound scaffold is well-suited for the development of multimodal imaging probes. For example, it could be incorporated into agents for hybrid imaging techniques such as PET/MRI (Positron Emission Tomography/Magnetic Resonance Imaging). Modern preclinical PET/MRI systems, with both 3T and 7T field strengths, offer the capability for simultaneous acquisition of functional and anatomical information with high resolution. mediso.com The development of this compound-based probes for these platforms could provide significant advantages in preclinical research, allowing for detailed in vivo studies of disease models.

Future research in this area should focus on the synthesis of this compound derivatives that can be labeled with positron-emitting isotopes for PET imaging. Furthermore, the design of conjugates that link the iodobenzamide scaffold to other imaging moieties, such as fluorescent dyes or MRI contrast agents, would enable the creation of truly multimodal probes. This would allow researchers to visualize biological targets at different scales, from the whole-body distribution with PET or SPECT to the cellular and subcellular level with fluorescence microscopy.

Potential for Diagnostic and Research Tool Development Beyond Current Applications

The versatility of the this compound scaffold extends beyond its direct therapeutic potential to its use as a powerful tool for diagnostic and research purposes. As a building block in synthetic chemistry, its structure allows for the creation of more complex molecules with tailored properties.

In diagnostics, the development of radiolabeled this compound derivatives could lead to new diagnostic agents for a variety of diseases. The ability to image specific biological targets with high sensitivity and specificity can aid in the early detection and characterization of pathological conditions. The successful use of [¹²³I]iodobenzamide in neurological imaging serves as a strong precedent for the development of new diagnostic tools for other conditions, including different types of cancer and cardiovascular diseases. nih.govnih.gov

As a research tool, this compound and its analogs can be used to probe the function of biological systems. By designing derivatives that selectively bind to a specific protein, researchers can use these compounds to study the role of that protein in health and disease. This protein-targeting strategy is a cornerstone of modern drug discovery and can lead to the identification of new therapeutic targets. nih.gov For example, identifying plasma proteins that are causally associated with a disease can provide new insights into its etiology and suggest novel drug targets. nih.gov

Future efforts should be directed towards the creation of a library of this compound derivatives with varying substituents and properties. This library could then be used in high-throughput screening assays to identify compounds with specific biological activities. The development of such a chemical toolbox would provide researchers with a valuable resource for exploring the complexities of biological systems and for developing the next generation of diagnostic and therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for N-(2-hydroxyethyl)-3-iodobenzamide, and how do reaction parameters influence yield and purity?

- Methodology : Multi-step synthesis typically involves amide bond formation between 3-iodobenzoic acid derivatives and ethanolamine. Critical parameters include:

- Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .

- Solvent selection (e.g., DMF or dichloromethane) and temperature control (0–25°C) to minimize side reactions .

- Post-synthesis purification via column chromatography or recrystallization to isolate high-purity product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the amide bond and substitution pattern, with iodine’s electronegativity causing distinct deshielding in aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., iodine’s signature at m/z 127) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H/O–H stretches) confirm functional groups .

Q. How can researchers assess the compound’s solubility and stability in biological buffers?

- Methodology :

- Solubility : Use shake-flask methods with UV-Vis or HPLC quantification in PBS, DMSO-water mixtures, or simulated gastric fluid .

- Stability : Incubate at 37°C and analyze degradation via LC-MS over 24–72 hours. Adjust pH or use stabilizers (e.g., antioxidants) if decomposition occurs .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

- Methodology :

- Apply hybrid functionals (e.g., B3LYP) with exact-exchange terms to model iodine’s polarizable electron cloud and its impact on aromatic π-systems .

- Calculate Fukui indices to identify nucleophilic/electrophilic sites for reactivity predictions .

- Validate computational results against experimental UV-Vis and cyclic voltammetry data .

Q. What strategies resolve contradictions in pharmacological data across studies of benzamide derivatives?

- Methodology :

- Meta-analysis : Compare IC₅₀ values, assay conditions (e.g., cell lines, incubation times), and control experiments to identify variables causing discrepancies .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., iodine’s position, hydroxyethyl chain length) to isolate biological activity drivers .

Q. How does iodine’s presence influence interactions with biological targets like enzymes or receptors?

- Methodology :

- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to map halogen bonding between iodine and carbonyl/amide motifs .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and compare with non-iodinated analogs to assess iodine’s role .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (e.g., acetone, ethyl acetate) and slow evaporation to promote crystal growth .

- Additive Use : Introduce trace co-solvents (e.g., DMSO) or ionic liquids to reduce viscosity and enhance lattice formation .

Q. How should researchers validate metabolic stability assays to account for degradation products?

- Methodology :

- LC-MS/MS Metabolite Profiling : Use hepatocyte incubations and fragment ion analysis to identify Phase I/II metabolites .

- Stability-Indicating Assays : Develop HPLC methods with baseline separation of parent compound and degradation peaks .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.